molecular formula C17H18F3NO B5235234 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine

2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine

Cat. No. B5235234
M. Wt: 309.33 g/mol
InChI Key: RZWTWRFUFSVJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine, also known as O-4310, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a selective antagonist of the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, cognition, and mood regulation.

Mechanism of Action

2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine exerts its effects by binding to the sigma-1 receptor and blocking its activity. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various ion channels and signaling pathways. By blocking the activity of the sigma-1 receptor, 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine can modulate these signaling pathways and affect physiological processes such as pain perception, cognition, and mood regulation.
Biochemical and Physiological Effects
2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has been shown to reduce pain perception and improve cognitive function. 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for mood disorders. 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.

Advantages and Limitations for Lab Experiments

2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has several advantages for use in lab experiments. It is a highly selective antagonist of the sigma-1 receptor, making it a valuable tool to study the role of this receptor in various physiological processes. 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine is also relatively stable and easy to synthesize, making it a cost-effective compound for scientific research. However, 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has some limitations for use in lab experiments. It has a relatively short half-life in vivo, which may limit its usefulness in certain experiments. Additionally, 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine. One area of research is the development of new sigma-1 receptor antagonists based on the structure of 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine. These compounds could have improved selectivity, potency, and pharmacokinetic properties compared to 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine. Another area of research is the investigation of the sigma-1 receptor in various disease states, such as neurodegenerative diseases and cancer. Finally, further research is needed to establish the safety and efficacy of 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine in humans, which could pave the way for its use as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine involves several steps, starting with the reaction of 3-methoxyphenylacetonitrile with trifluoromethylbenzylamine to form the intermediate 3-methoxyphenyl-N-(trifluoromethyl)benzylamine. This intermediate is then reacted with ethyl bromoacetate to form the final product, 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine. The synthesis of 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has been optimized to produce high yields and purity, making it a valuable compound for scientific research.

Scientific Research Applications

2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has been extensively studied for its potential use in scientific research. One of the main applications of 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine is as a tool to study the sigma-1 receptor. The sigma-1 receptor is a promising target for drug development, as it is involved in a variety of physiological processes. 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has been shown to be a selective antagonist of the sigma-1 receptor, making it a valuable tool to study the role of this receptor in various physiological processes.

properties

IUPAC Name

2-(3-methoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-22-15-7-4-5-13(11-15)9-10-21-12-14-6-2-3-8-16(14)17(18,19)20/h2-8,11,21H,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWTWRFUFSVJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethanamine

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